molecular formula C7H12N2O2S B14546275 5-(Ethanesulfonyl)-3,3-dimethyl-3H-pyrazole CAS No. 62046-16-6

5-(Ethanesulfonyl)-3,3-dimethyl-3H-pyrazole

Cat. No.: B14546275
CAS No.: 62046-16-6
M. Wt: 188.25 g/mol
InChI Key: YPOFCYYJAVFUEB-UHFFFAOYSA-N
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Description

5-(Ethanesulfonyl)-3,3-dimethyl-3H-pyrazole is an organic compound characterized by its unique structure, which includes an ethanesulfonyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethanesulfonyl)-3,3-dimethyl-3H-pyrazole typically involves the reaction of 3,3-dimethyl-1-pyrazoline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-(Ethanesulfonyl)-3,3-dimethyl-3H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

5-(Ethanesulfonyl)-3,3-dimethyl-3H-pyrazole has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Ethanesulfonyl)-3,3-dimethyl-3H-pyrazole involves its interaction with specific molecular targets. The ethanesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The pyrazole ring may also play a role in binding to biological targets, affecting pathways involved in inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylsulfonyl)-3,3-dimethyl-3H-pyrazole
  • 5-(Phenylsulfonyl)-3,3-dimethyl-3H-pyrazole
  • 5-(Butanesulfonyl)-3,3-dimethyl-3H-pyrazole

Uniqueness

5-(Ethanesulfonyl)-3,3-dimethyl-3H-pyrazole is unique due to its specific ethanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other sulfonyl-substituted pyrazoles. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

CAS No.

62046-16-6

Molecular Formula

C7H12N2O2S

Molecular Weight

188.25 g/mol

IUPAC Name

5-ethylsulfonyl-3,3-dimethylpyrazole

InChI

InChI=1S/C7H12N2O2S/c1-4-12(10,11)6-5-7(2,3)9-8-6/h5H,4H2,1-3H3

InChI Key

YPOFCYYJAVFUEB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(N=N1)(C)C

Origin of Product

United States

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